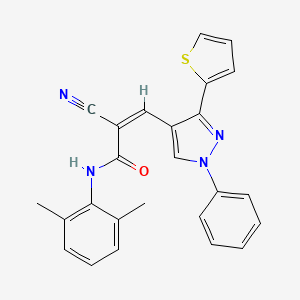![molecular formula C16H10F3NO2 B2716236 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one CAS No. 860784-42-5](/img/structure/B2716236.png)
3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Methodologies
Researchers have developed various synthesis methodologies that involve compounds related to 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one. These methodologies enable the creation of complex molecules, demonstrating the compound's utility in synthetic chemistry. For instance, Matsuo and Kende (1991) explored the regioselective reactions of certain bromo and trifluoro derivatives to yield polyfunctional monofluoroalkene derivatives, highlighting the compound's role in facilitating diverse synthetic routes (Matsuo & Kende, 1991).
Luminescent Materials
The compound's derivatives have been used to enhance the luminescent properties of materials. Li et al. (2013) demonstrated the efficient red emission from PMMA films doped with europium(III) complexes derived from similar β-diketone structures, suggesting potential applications in luminescent devices and materials science (Li et al., 2013).
Photophysical Properties
The structural and photophysical properties of lanthanide complexes involving similar β-diketone compounds have been extensively studied, revealing insights into their luminescent behaviors. Such studies contribute to the development of new materials for optical applications, as shown by Li et al. (2012) in their work on lanthanide complexes for potential use in light-emitting devices (Li et al., 2012).
Liquid Crystalline Polysiloxanes
Compounds with fluorinated chains, similar to the one , have been synthesized and characterized for their smectogenic properties and potential applications in creating liquid crystalline polysiloxanes, as described by Bracon et al. (1999). These materials have applications in advanced displays and electro-optical devices (Bracon et al., 1999).
Catalysis and Hydrogen Generation
The compound's derivatives have been explored for their catalytic properties, particularly in hydrogen generation and carbon dioxide functionalization. Sattler and Parkin (2012) showcased the use of a zinc-based catalyst derived from a similar structure for rapid hydrogen release and hydrosilylation of carbon dioxide, highlighting its utility in green chemistry applications (Sattler & Parkin, 2012).
Propriétés
IUPAC Name |
(3Z)-3-[[4-(trifluoromethoxy)phenyl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-9H,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYKLPGIXVSJX-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)OC(F)(F)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
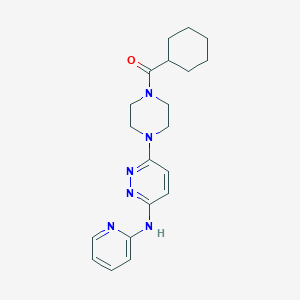
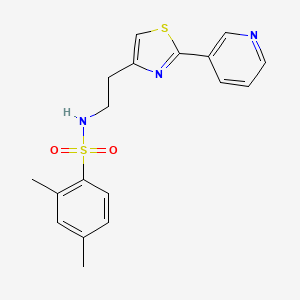
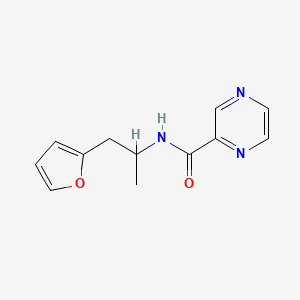
![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)
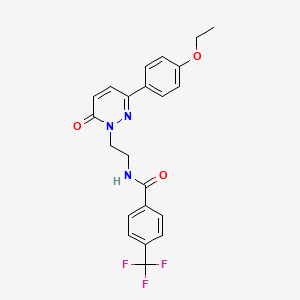
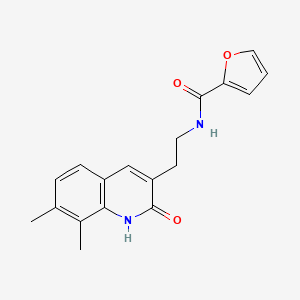
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)
